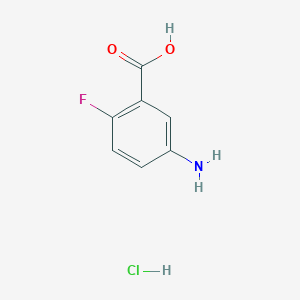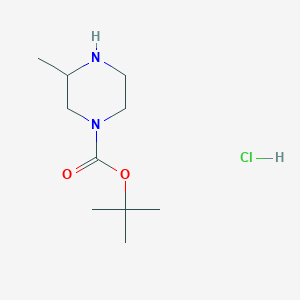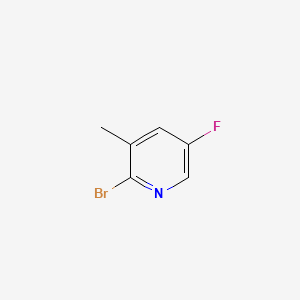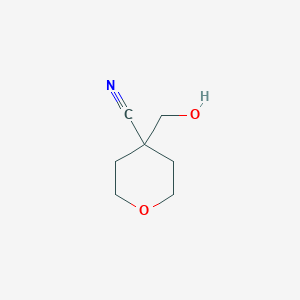
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
Descripción general
Descripción
“4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the CAS Number: 1010836-56-2 . It has a molecular weight of 141.17 . The IUPAC name for this compound is 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2 . The canonical SMILES structure is C1COCCC1(CO)C#N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 141.078978594 g/mol . The topological polar surface area is 53.2 Ų .Aplicaciones Científicas De Investigación
Preparation of RORγ Inverse Agonists
It has been used in nucleophilic aromatic substitution reactions with aryl halides in the preparation of RORγ inverse agonists for the treatment of psoriasis .
Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists
4-HMTPC has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile . For instance, it is relatively stable at room temperature but may decompose when exposed to high temperatures, sunlight, or oxygen . Its storage temperature is recommended to be between 2-8°C in a sealed, dry environment .
Propiedades
IUPAC Name |
4-(hydroxymethyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJLUZLWQDMMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

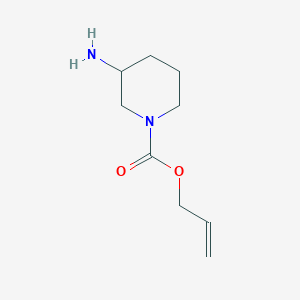



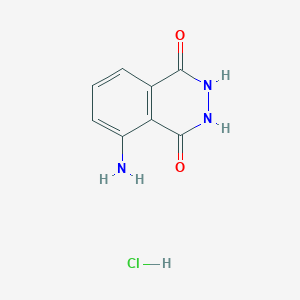
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
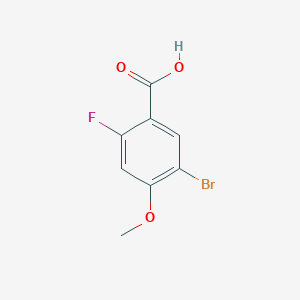
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
